molecular formula C15H11ClN4O2 B12986869 1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B12986869
M. Wt: 314.72 g/mol
InChI Key: LLJGAJOEUXTSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique triazole ring structure, which imparts a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
  • 1-(2-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(2-Chlorophenyl)-5-oxo-N-methyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Uniqueness: 1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide stands out due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups, which contribute to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-oxo-N-phenyl-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H11ClN4O2/c16-11-8-4-5-9-12(11)20-15(22)18-13(19-20)14(21)17-10-6-2-1-3-7-10/h1-9H,(H,17,21)(H,18,19,22)

InChI Key

LLJGAJOEUXTSQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.